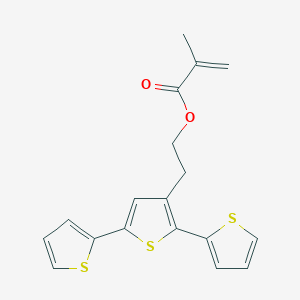
2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester: is a chemical compound with the molecular formula C13H11NO7. This compound belongs to the benzopyran family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester typically involves the reaction of appropriate benzopyran derivatives with nitro compounds under controlled conditions. One common method involves the use of triethylammonium acetate (TEAA) under microwave irradiation to facilitate the reaction . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as iron (II) in an acidic medium.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron (II) in acidic medium.
Substitution: Various nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and anti-inflammatory agents. Its ability to interact with various biological targets makes it a valuable tool in biochemical research .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied for its antiproliferative activity against various cancer cell lines and its ability to inhibit specific enzymes involved in disease pathways .
Industry: Industrially, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- 2H-1-Benzopyran, 2,2-dimethyl-
- 2H-1-Benzopyran, 3,4-dihydro-
- 2H-1-Benzopyran-3-carboxylic acid, 6-bromo-3,4-dihydro-
Comparison: Compared to these similar compounds, 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester is unique due to its nitro group and ester functionalities. These groups contribute to its distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial and anti-inflammatory agent, while the ester groups facilitate its incorporation into more complex molecular frameworks .
Properties
CAS No. |
428517-42-4 |
|---|---|
Molecular Formula |
C13H11NO7 |
Molecular Weight |
293.23 g/mol |
IUPAC Name |
dimethyl 6-nitro-2H-chromene-2,3-dicarboxylate |
InChI |
InChI=1S/C13H11NO7/c1-19-12(15)9-6-7-5-8(14(17)18)3-4-10(7)21-11(9)13(16)20-2/h3-6,11H,1-2H3 |
InChI Key |
ZMNWWXJEIUOSEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=CC2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14239496.png)
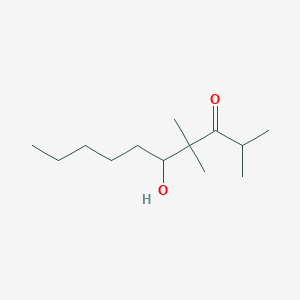
![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14239513.png)
![[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14239517.png)
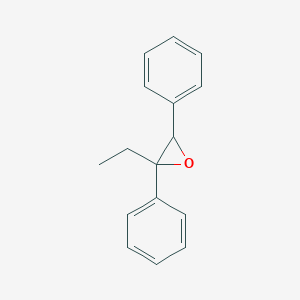
![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
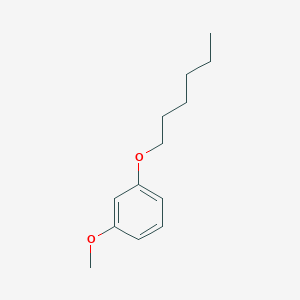
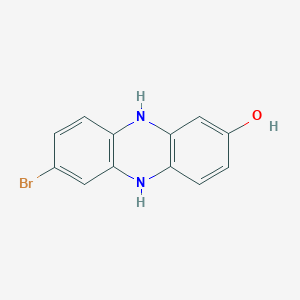
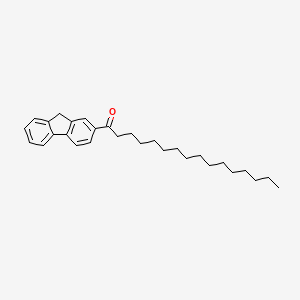
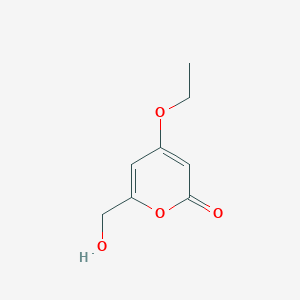
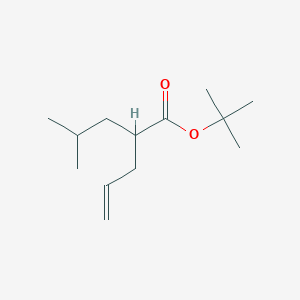
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
